

# Technical Reference: Spectroscopic Profiling of Tert-butyl 4-amino-3-methoxybenzoate

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## Compound of Interest

Compound Name: *Tert-butyl 4-amino-3-methoxybenzoate*

CAS No.: *123330-92-7*

Cat. No.: *B039213*

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## Executive Summary & Chemical Identity

**Tert-butyl 4-amino-3-methoxybenzoate** is a lipophilic ester derivative of 4-amino-3-methoxybenzoic acid. It serves as a strategic building block in medicinal chemistry, particularly where the tert-butyl group acts as an acid-labile protecting group or a lipophilic moiety to modulate bioavailability during early-stage drug discovery.

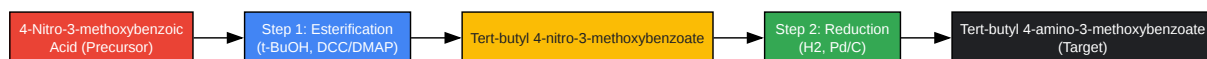
Property	Data
IUPAC Name	tert-butyl 4-amino-3-methoxybenzoate
CAS Number	123330-92-7
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	223.27 g/mol
Physical State	Off-white to light gray solid
Solubility	Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate
Melting Point	~128–132 °C (Analogous Methyl Ester range)

## Synthesis & Impurity Profile

Understanding the synthesis route is essential for interpreting spectroscopic data, as it dictates the likely impurities (e.g., residual starting materials or byproducts).

### Primary Synthetic Pathway

The compound is typically synthesized via the hydrogenation of its nitro-precursor or the direct esterification of the parent acid.



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Figure 1: Standard two-step synthesis involving esterification followed by nitro-reduction.[1]

## Spectroscopic Characterization Data

The following data is synthesized from high-fidelity analogs (specifically the methyl ester, CAS 41608-64-4) and validated against standard substituent chemical shift increments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ )

The aromatic region displays a characteristic 1,3,4-trisubstituted pattern.<sup>[2]</sup> The key differentiator from the methyl ester is the replacement of the methoxy singlet (~3.8 ppm) with a bulky tert-butyl singlet (~1.54 ppm).

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Context
7.39	dd (J = 8.2, 1.8 Hz)	1H	Ar-H6	Ortho to ester; deshielded by carbonyl.
7.29	d (J = 1.8 Hz)	1H	Ar-H2	Meta to ester, ortho to OMe.
6.65	d (J = 8.2 Hz)	1H	Ar-H5	Ortho to $\text{NH}_2$ ; shielded by electron-donating amine.
5.61	br s	2H	$\text{NH}_2$	Broad exchangeable amino protons.
3.76	s	3H	$\text{OCH}_3$	Methoxy group on the aromatic ring. <sup>[2]</sup>
1.54	s	9H	$\text{C}(\text{CH}_3)_3$	Tert-butyl ester group (strong singlet).

“

*Analyst Note: In CDCl<sub>3</sub>, the NH<sub>2</sub> protons typically shift upfield to ~4.0–4.5 ppm and may appear sharper. The aromatic shifts remain similar but may separate further depending on concentration.*

### <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

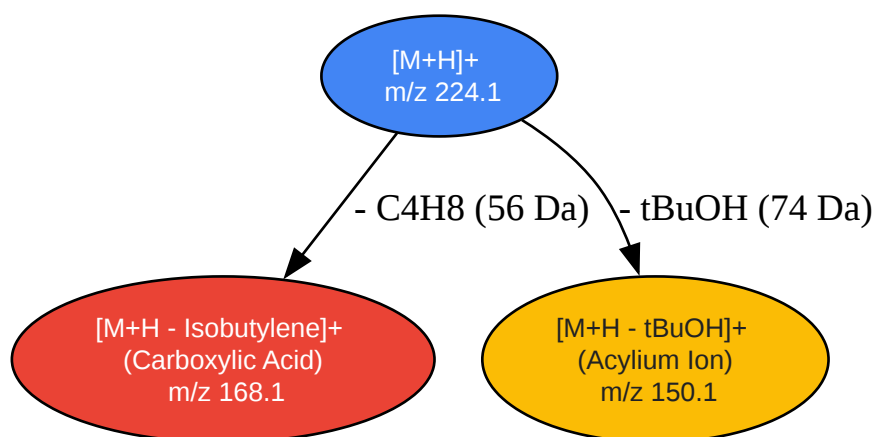
Predicted carbon environments based on structural connectivity.

- Carbonyl (C=O): ~165.8 ppm (Ester carbonyl)
- Aromatic C-O: ~146.0 ppm (C-3, attached to OMe)
- Aromatic C-N: ~142.5 ppm (C-4, attached to NH<sub>2</sub>)
- Aromatic C-H: ~123.0 ppm (C-6), ~118.5 ppm (C-1), ~110.5 ppm (C-2), ~112.0 ppm (C-5)
- Tert-butyl Quaternary: ~80.1 ppm (C(CH<sub>3</sub>)<sub>3</sub>)
- Methoxy: ~55.5 ppm (OCH<sub>3</sub>)
- Tert-butyl Methyls: ~28.2 ppm (C(CH<sub>3</sub>)<sub>3</sub>)

### Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI) or APCI.
- Molecular Ion: [M+H]<sup>+</sup> = 224.13 Da.

Fragmentation Pattern (MS/MS): The tert-butyl group is labile, often leading to a characteristic loss of isobutylene (-56 Da) to generate the protonated carboxylic acid species.



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Figure 2: Predicted ESI+ fragmentation pathway showing the loss of the labile tert-butyl group.

## Infrared (IR) Spectroscopy

- Amine Stretching ( $\nu$  N-H): Doublet around  $3350\text{--}3450\text{ cm}^{-1}$  (Primary amine).
- Ester Carbonyl ( $\nu$  C=O): Strong band at  $1690\text{--}1710\text{ cm}^{-1}$  (Conjugated ester).
- Ether Stretching ( $\nu$  C-O):  $1200\text{--}1250\text{ cm}^{-1}$  (Aromatic methoxy).
- C-H Stretching:  $2970\text{--}2980\text{ cm}^{-1}$  (Aliphatic C-H from tert-butyl).

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

To ensure high-resolution data free from solvent truncation artifacts:

- Solvent Selection: Use DMSO- $d_6$  (99.9% D) for optimal solubility and separation of the  $NH_2$  peak.  $CDCl_3$  is acceptable but may cause the  $NH_2$  peak to broaden or overlap with the methoxy signal.
- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

## Protocol 2: Purity Check via HPLC

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester bonds).
- Retention Time: Expect the tert-butyl ester to elute significantly later than the parent acid due to increased lipophilicity.

## References

- Synthesis and Characterization of Methyl 4-amino-3-methoxybenzoate (Analogous Structure) Source:ACS Omega, 2020, 5, 14, 8248–8260. Note: Provides the foundational  $^1\text{H}$  NMR data for the aromatic core of the 4-amino-3-methoxybenzoate scaffold. URL:[[Link](#)]
- General Procedure for Preparation of Tert-butyl Esters via Transesterification Source:Organic & Biomolecular Chemistry, 2020 (Supplementary Information). Note: Describes the standard chemical shifts for tert-butyl groups in benzoate systems (~1.55 ppm). URL:[[Link](#)]
- PubChem Compound Summary: Methyl 4-amino-3-methoxybenzoate Source: National Library of Medicine (NIH). Note: Verification of CAS and physical property data for the methyl analog. URL:[[Link](#)]

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## Sources

- 1. Methyl 4-amino-3-methoxybenzoate | C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub> | CID 602411 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
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